4-(3-PROPOXYBENZAMIDO)BENZOIC ACID
Overview
Description
4-(3-Propoxybenzamido)benzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of a propoxy group attached to the benzamido moiety, which is further connected to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Propoxybenzamido)benzoic acid typically involves the condensation of 3-propoxybenzoic acid with 4-aminobenzoic acid. This reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and minimizing solvent waste, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(3-Propoxybenzamido)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2) with catalysts like FeCl3.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
4-(3-Propoxybenzamido)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Propoxybenzamido)benzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of penicillin-binding proteins, it binds noncovalently to the active site of these proteins, preventing their normal function and leading to bacterial cell death . The compound’s structure allows it to fit into the active site of the target protein, blocking the transpeptidation reaction essential for bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(2-Thienylmethylamino)benzoic acid: Shares a similar benzamido structure but with a thienylmethylamino group instead of a propoxy group.
4-(3-Acyl-2-Aryl-4-Hydroxy-5-Oxo-2,5-Dihydro-1H-Pyrrol-1-yl)Benzoic Acids: Contains a pyrrol moiety and exhibits different biological activities.
Uniqueness
4-(3-Propoxybenzamido)benzoic acid is unique due to its specific propoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
IUPAC Name |
4-[(3-propoxybenzoyl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-2-10-22-15-5-3-4-13(11-15)16(19)18-14-8-6-12(7-9-14)17(20)21/h3-9,11H,2,10H2,1H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUDEVIGMBAIRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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